molecular formula C11H10ClNOS B14567998 2-Chloro-6-methyl-3-(methylamino)-4H-1-benzothiopyran-4-one CAS No. 61423-96-9

2-Chloro-6-methyl-3-(methylamino)-4H-1-benzothiopyran-4-one

Cat. No.: B14567998
CAS No.: 61423-96-9
M. Wt: 239.72 g/mol
InChI Key: MSJUWLLNGMOBBN-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-3-(methylamino)-4H-1-benzothiopyran-4-one is a heterocyclic compound that belongs to the class of benzothiopyrans This compound is characterized by the presence of a chlorine atom, a methyl group, and a methylamino group attached to the benzothiopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methyl-3-(methylamino)-4H-1-benzothiopyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-3-(methylamino)-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the benzothiopyran ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiopyran compounds.

Scientific Research Applications

2-Chloro-6-methyl-3-(methylamino)-4H-1-benzothiopyran-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-3-(methylamino)-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylpyridine-3-carboxylic acid: Another heterocyclic compound with a similar structure but different functional groups.

    2-Chloroquinoline-3-carbaldehyde: Shares the chloro and heterocyclic features but belongs to the quinoline class.

Uniqueness

2-Chloro-6-methyl-3-(methylamino)-4H-1-benzothiopyran-4-one is unique due to its specific combination of functional groups and the benzothiopyran ring system

Properties

CAS No.

61423-96-9

Molecular Formula

C11H10ClNOS

Molecular Weight

239.72 g/mol

IUPAC Name

2-chloro-6-methyl-3-(methylamino)thiochromen-4-one

InChI

InChI=1S/C11H10ClNOS/c1-6-3-4-8-7(5-6)10(14)9(13-2)11(12)15-8/h3-5,13H,1-2H3

InChI Key

MSJUWLLNGMOBBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C(C2=O)NC)Cl

Origin of Product

United States

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